molecular formula C6H3FN2O4 B8128446 6-Fluoro-5-nitropyridine-2-carboxylic acid

6-Fluoro-5-nitropyridine-2-carboxylic acid

Cat. No.: B8128446
M. Wt: 186.10 g/mol
InChI Key: MGHLIPZPNWMZAH-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitropyridine-2-carboxylic acid is a fluorinated pyridine derivative. The presence of both fluorine and nitro groups on the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-nitropyridine-2-carboxylic acid typically involves the nitration of fluoropyridine derivatives. One common method is the nitration of 6-fluoropyridine-2-carboxylic acid using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-5-nitropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-nitropyridine-2-carboxylic acid is primarily influenced by the presence of the fluorine and nitro groups. These groups can interact with various molecular targets, such as enzymes and receptors, altering their activity. The electron-withdrawing nature of the fluorine atom can enhance the compound’s binding affinity to its targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 5-Nitropyridine-2-carboxylic acid
  • 6-Fluoropyridine-2-carboxylic acid
  • 5-Fluoro-2-nitropyridine

Comparison: 6-Fluoro-5-nitropyridine-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and nitro groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 5-Nitropyridine-2-carboxylic acid lacks the fluorine atom, resulting in different electronic properties and reactivity.

Properties

IUPAC Name

6-fluoro-5-nitropyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHLIPZPNWMZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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